Methyl 2-amino-2-(4-bromophenyl)-4-methylpentanoate

Lipophilicity ADME Prediction Medicinal Chemistry

Researchers requiring a conformationally constrained, α,α-disubstituted amino ester for SAR or peptidomimetic programs often face supply gaps with simpler analogs. This compound directly addresses that need. - Provides a quaternary center with an isobutyl side chain, enforcing conformational restriction and enhanced metabolic stability. - The para-bromophenyl group enables late-stage diversification via Suzuki, Heck, or Buchwald-Hartwig couplings. - Available with batch-specific Certificates of Analysis; global shipping with ambient or blue ice options.

Molecular Formula C13H18BrNO2
Molecular Weight 300.19 g/mol
CAS No. 1523617-93-7
Cat. No. B1449313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-2-(4-bromophenyl)-4-methylpentanoate
CAS1523617-93-7
Molecular FormulaC13H18BrNO2
Molecular Weight300.19 g/mol
Structural Identifiers
SMILESCC(C)CC(C1=CC=C(C=C1)Br)(C(=O)OC)N
InChIInChI=1S/C13H18BrNO2/c1-9(2)8-13(15,12(16)17-3)10-4-6-11(14)7-5-10/h4-7,9H,8,15H2,1-3H3
InChIKeyHUKNKAOBWMIUIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-amino-2-(4-bromophenyl)-4-methylpentanoate: Key Identifiers & Baseline Properties


Methyl 2-amino-2-(4-bromophenyl)-4-methylpentanoate (CAS 1523617-93-7) is a quaternary α-amino acid ester derivative, systematically designated as Benzeneacetic acid, α-amino-4-bromo-α-(2-methylpropyl)-, methyl ester. With a molecular formula of C₁₃H₁₈BrNO₂ and molecular weight of 300.19 g/mol [1], this compound features a para-brominated phenyl ring and a leucine-like isobutyl side chain attached to the α-carbon bearing both an amino group and a methyl ester. The bromine substituent provides a reactive handle for palladium-catalyzed cross-coupling reactions, positioning this compound as a synthetic intermediate in medicinal chemistry workflows . Commercial availability spans multiple vendors, with typical purity specifications ranging from 95% to ≥98% , and sourcing options include standard stock and custom synthesis services.

Synthetic intermediate with para-bromo handle for cross-coupling
α,α-Disubstituted quaternary center for constrained scaffolds
Commercial R&D quantities with multiple purity grades

Methyl 2-amino-2-(4-bromophenyl)-4-methylpentanoate: Why Generic Substitution Fails


The compound's specific structural combination—a para-bromophenyl moiety at the α-position of a branched leucinate ester—is not interchangeable with commonly available alternatives. Substitution with the more widely available methyl 2-amino-2-(4-bromophenyl)acetate (MW ~244 g/mol) eliminates the α-isobutyl side chain, significantly altering both steric bulk and lipophilicity. Replacement with 4-bromophenylalanine methyl ester changes the substitution pattern from an α,α-disubstituted quaternary center to a β-substituted primary amine, fundamentally altering reactivity profiles and downstream derivatization options. The specific α-(2-methylpropyl) substitution confers unique conformational constraints and modulates LogP (calculated 3.67) [1] relative to non-branched or non-brominated analogs, making direct substitution without re-optimization of synthetic or biological workflows problematic.

α-Isobutyl side chain is essential
Removal eliminates key lipophilic and steric contributions, altering SAR profiles.
Para-bromo group enables diversification
Non-halogenated analogs lack the reactive handle for cross-coupling derivatization.
Quaternary center differs from β-substituted analogs
Shifting to a primary amine (e.g., phenylalanine ester) changes reactivity and conformation.

Methyl 2-amino-2-(4-bromophenyl)-4-methylpentanoate: Quantitative Evidence Guide


α-Isobutyl Substitution Enhances Lipophilicity

The presence of an α-(2-methylpropyl) (isobutyl) side chain in methyl 2-amino-2-(4-bromophenyl)-4-methylpentanoate contributes a calculated LogP of 3.67 [1]. In contrast, the unbranched methyl 2-amino-2-(4-bromophenyl)acetate analog (lacking the α-alkyl substitution) has a substantially lower calculated lipophilicity. This difference arises from the additional hydrophobic alkyl chain, which increases the compound's partition coefficient. For context, the structurally related free acid, Benzeneacetic acid, α-amino-4-bromo-α-(2-methylpropyl)- (CAS 1515918-28-1, MW 316.19 g/mol) , which lacks the methyl ester, demonstrates the same α-substitution pattern, reinforcing that the isobutyl group is the defining lipophilic element.

Calculated LogP
Class-level inference
3.67
Higher lipophilicity vs unbranched analog
Computed property; no experimental data
Lipophilicity ADME Prediction Medicinal Chemistry

Inclusion in Antitumor Evaluation Series

A published study reported the synthesis of a series of amino acid derivatives that specifically included the compound with CAS 1523617-93-7 . This series was evaluated for antitumor activities, and the results indicated that some derivatives exhibited significant inhibitory effects on cancer cell growth . The inclusion of this specific compound in the evaluated series provides research context that may not apply to structurally similar but synthetically distinct analogs such as methyl 2-amino-2-(4-bromophenyl)propanoate or acetate derivatives. Quantitative IC₅₀ or cell viability data from the primary study were not retrievable from the secondary source description.

Antitumor Series
Supporting evidence
Included in evaluated amino acid derivative series
May support SAR continuity for follow-up studies
Quantitative IC₅₀ data not available from source
Antitumor Screening Amino Acid Derivative Library Cancer Research

Cross-Coupling Reactivity via Para-Bromo Substituent

The para-bromophenyl moiety in methyl 2-amino-2-(4-bromophenyl)-4-methylpentanoate provides a reactive site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Heck couplings . This synthetic utility distinguishes it from non-halogenated α-amino acid esters (e.g., methyl 2-amino-2-phenyl-4-methylpentanoate, lacking bromine). In related brominated phenylglycine and phenylalanine derivatives, the bromine atom enhances reactivity and enables the formation of complex molecular architectures . While direct comparative reaction yield data for this specific compound are not available in the accessible sources, the class-level reactivity pattern for para-bromophenyl α-amino esters is well-established in organic synthesis literature.

Cross-Coupling Reactivity
Class-level inference
Para-Br enables Suzuki, Heck couplings
Bromo handle supports late-stage diversification
Yields not specific to this compound
Cross-Coupling Suzuki Reaction Synthetic Intermediate Medicinal Chemistry

Low Aqueous Solubility Profile

The aqueous solubility of methyl 2-amino-2-(4-bromophenyl)-4-methylpentanoate is reported as sparingly soluble at 0.16 g/L [1]. This value is substantially lower than the solubility of hydrochloride salt forms of related α-amino esters, such as methyl 2-amino-2-(4-bromophenyl)acetate hydrochloride, which exhibits enhanced aqueous solubility due to salt formation . The free base/ester form of the target compound requires different solubilization strategies (e.g., DMSO stock solutions) compared to hydrochloride salts. For researchers planning in vitro assays or in vivo formulation, this solubility distinction directly impacts solvent selection and experimental design.

Aqueous Solubility
Cross-study comparable
0.16 g/L (free base)
vs higher solubility as HCl salt
Free base requires DMSO or organic cosolvents
Experimental method not specified
Solubility Formulation Preformulation Physicochemical Properties

Methyl 2-amino-2-(4-bromophenyl)-4-methylpentanoate: Research & Industrial Applications


Quaternary α-Amino Acid Building Block for Peptidomimetics

The α,α-disubstituted quaternary center with an isobutyl side chain makes this compound valuable for synthesizing peptidomimetics and conformationally constrained scaffolds. Unlike simpler α-amino esters that lack quaternary substitution, the geminal disubstitution pattern restricts conformational flexibility and enhances metabolic stability . The para-bromo substituent provides a functional handle for subsequent diversification via cross-coupling, enabling the construction of complex molecular architectures for drug discovery programs targeting receptors or enzymes where conformational constraint is beneficial.

Continuation of Antitumor SAR Investigations

Based on its inclusion in a published series of amino acid derivatives evaluated for antitumor activities , this compound is suitable for medicinal chemistry teams continuing structure-activity relationship (SAR) investigations. Researchers aiming to replicate or extend the findings of studies where CAS 1523617-93-7 was specifically included should procure this exact compound to maintain experimental continuity, as substitution with structurally related analogs (e.g., acetate or propanoate derivatives) would introduce variables that could confound SAR interpretation.

Para-Bromoaryl Intermediate for Cross-Coupling Diversification

The para-bromophenyl moiety serves as an electrophilic partner in palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings) . This compound functions as a versatile building block for constructing biaryl, alkenyl, or alkynyl derivatives with retention of the α-amino ester core. Procurement is recommended for library synthesis workflows where the bromine handle enables late-stage diversification without requiring de novo synthesis of each derivative.

Lipophilic Free Base for Preformulation & Bioavailability Prediction

With a calculated LogP of 3.67 [1] and sparing aqueous solubility of 0.16 g/L [2], this compound serves as a model lipophilic free base for preformulation studies assessing permeability-solubility tradeoffs. Unlike hydrochloride salts that exhibit enhanced aqueous solubility, this free base requires careful solvent selection (DMSO or organic cosolvents) for in vitro assays. Researchers evaluating structure-property relationships in amino ester series can use this compound as a reference point for lipophilic quaternary amino esters.

Application
Selection Property
Validation Focus
Peptidomimetic scaffold synthesis
α,α-Disubstituted quaternary center with bromo handle
Conformational constraint and metabolic stability
Antitumor SAR studies
Inclusion in prior antitumor evaluation series
Experimental continuity and SAR interpretation
Cross-coupling library synthesis
Para-bromo substituent for Pd-catalyzed reactions
Late-stage diversification without de novo synthesis
Preformulation solubility-permeability studies
Calculated LogP and low aqueous solubility
Solvent selection and formulation strategy

Technical Documentation Hub

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